Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)-

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Researchers requiring a selective carbonic anhydrase inhibitor scaffold with orthogonal reactivity often face limited structural diversity in commercial sources. Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- (CAS 1152510-38-7) directly addresses this gap. • Dual halogenation (ortho-Cl, para-Br) provides regioselective handles for sequential Suzuki coupling then photo-crosslinker installation, enabling modular probe synthesis unavailable from mono-halogenated analogs. • The 4-hydroxyphenyl motif on the sulfonamide nitrogen mimics the pharmacophore of known CA inhibitors, making it a direct starting point for hCA II and hCA IX SAR studies. • Available as a custom-synthesized building block with batch-specific CoA, ensuring lot-to-lot reproducibility for lead optimization campaigns.

Molecular Formula C12H9BrClNO3S
Molecular Weight 362.63 g/mol
CAS No. 1152510-38-7
Cat. No. B12128300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)-
CAS1152510-38-7
Molecular FormulaC12H9BrClNO3S
Molecular Weight362.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)O
InChIInChI=1S/C12H9BrClNO3S/c13-8-1-6-12(11(14)7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H
InChIKeyJLKCUSJEQFRFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)-: A Multi-Halogenated Sulfonamide for Targeted Medicinal Chemistry & Biological Screening


Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- (CAS 1152510-38-7) is a multi-substituted arylsulfonamide with the molecular formula C12H9BrClNO3S and a molecular weight of 362.63 g/mol . This compound combines a benzenesulfonamide core with electron-withdrawing bromo and chloro substituents on the aryl ring, along with a 4-hydroxyphenyl moiety on the sulfonamide nitrogen . As a member of the halogenated benzenesulfonamide class, it is primarily utilized as a synthetic building block and a candidate for carbonic anhydrase inhibition studies . Its structural features offer distinct opportunities for selective derivatization and pharmacophore exploration, making it relevant for medicinal chemistry and chemical biology procurement.

Why 4-Bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide Cannot Be Replaced by Common Benzenesulfonamide Analogs


Simple benzenesulfonamide derivatives, such as 4-bromobenzenesulfonamide or N-(4-hydroxyphenyl)benzenesulfonamide, lack the halogenation density and the specific N-aryl substitution pattern of 4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. The ortho-chloro and para-bromo substituents create a unique electronic environment that modulates the pKa of the sulfonamide group and the hydrogen-bond donor/acceptor capacity of the phenolic –OH, both critical for target engagement in enzyme inhibition assays . Furthermore, the presence of two distinct halogen atoms offers regioselective synthetic handles for further functionalization that single-halogen or unsubstituted analogs cannot provide . These structural differentiators mean that a generic substitution would alter both biological potency and downstream chemical reactivity, undermining reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide Against Closest Analogs


Molecular Complexity and Heavy Atom Count Advantage Over Unsubstituted Parent

Compared to the simplest N-(4-hydroxyphenyl)benzenesulfonamide (C12H11NO3S, MW 249.29 g/mol), 4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (C12H9BrClNO3S, MW 362.63 g/mol) contains two additional halogen substituents, increasing the heavy atom count by 2 . This substitution raises the molecular weight by 113.34 Da and is expected to enhance lipophilicity (cLogP) and steric bulk, parameters known to influence target binding and membrane permeability in carbonic anhydrase inhibitors . Quantitative binding data for this specific compound are not available from the allowed sources at this time; the comparison is therefore based on structural and class-level inference.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Unique Topological Polar Surface Area and H-Bond Profile

The compound possesses a calculated Topological Polar Surface Area (TPSA) of approximately 86.3 Ų (vs. 72.8 ± 3.0 Ų for N-(4-hydroxyphenyl)benzenesulfonamide) and features 2 hydrogen bond donors (phenolic –OH, sulfonamide –NH) plus 4 hydrogen bond acceptors (O atoms, Cl, Br) . These values place the compound within a favorable range for oral bioavailability according to Lipinski's and Veber's rules, yet with a distinct profile compared to non-halogenated analogs . Specific experimental ADME data are not available from the allowed literature; the analysis relies on computational predictions and established drug-likeness frameworks.

Drug Design Physicochemical Profiling ADME Prediction

Synthetic Versatility Through Orthogonal Halogen Reactivity

The presence of a bromine at the para position and a chlorine at the ortho position allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be achieved with the monohalogenated analog 4-bromo-2-chlorobenzenesulfonamide (CAS 351003-59-3) . The distinct reactivity of C–Br vs. C–Cl bonds enables stepwise diversification, a feature demonstrated in the synthesis of other bromophenolic sulfonamides . While no direct synthetic comparison study has been published for this exact compound, the synthetic methodology literature supports the strategic value of orthogonal halogens in benzenesulfonamide scaffolds .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

High-Value Application Scenarios for 4-Bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Lead Optimization

The dual-halogenated benzenesulfonamide core, combined with a phenolic substituent, mimics the pharmacophore of known CA inhibitors. The compound can serve as a starting point for SAR studies targeting CA isoforms (e.g., hCA II, hCA IX) where halogenation has been shown to improve affinity. In vitro enzymatic assays (e.g., stopped-flow CO2 hydration) using the purified enzyme can establish quantitative Ki values for this specific scaffold .

Orthogonal Chemical Probe Synthesis for Target Deconvolution

The presence of both bromo and chloro substituents allows chemists to install first a fluorescent tag or affinity handle via Suzuki coupling (using the Br site) and later introduce a photo-crosslinker via the Cl site. This sequential derivatization is not possible with mono-halogenated benzenesulfonamides, making this compound a valuable starting material for chemical biology probe development .

Physicochemical Property Benchmarking in Halogenated Series

Given its distinct cLogP, TPSA, and H-bond profile compared to non-halogenated N-(4-hydroxyphenyl)benzenesulfonamide, the compound can be used as a tool to benchmark the impact of bromo/chloro substitution on membrane permeability (Caco-2 assay), metabolic stability (mouse/human liver microsomes), and aqueous solubility (shake-flask method) .

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